molecular formula C15H10N2O3 B1219719 6-Acetylphenazine-1-carboxylic acid CAS No. 120464-88-2

6-Acetylphenazine-1-carboxylic acid

Cat. No.: B1219719
CAS No.: 120464-88-2
M. Wt: 266.25 g/mol
InChI Key: VRKHKGIAJQUVOY-UHFFFAOYSA-N
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Description

6-Acetylphenazine-1-carboxylic acid (CAS 120464-88-2) is a phenazine-based compound of significant interest in natural product and microbiology research. It is identified as a microbial metabolite originating from specific strains of Streptomyces antibioticus . Research indicates that this compound is an intermediate in a divergent phenazine biosynthetic pathway, leading to the production of antimicrobial and antitumor metabolites such as the esmeraldins and saphenamycin . As part of this pathway, it is biosynthetically derived from phenazine-1,6-dicarboxylic acid (PDC) through a unique one-carbon extension catalyzed by a set of atypical polyketide synthases . While the precise mechanism of action for this compound itself is an area of ongoing investigation, related phenazine compounds are known to exhibit their biological activity through the generation of reactive oxygen species, leading to cell death in microbial and cancer cells . This makes it a valuable reference standard and a point of interest for researchers studying bacterial secondary metabolism, the discovery of novel antibiotics, and the development of anti-infective or cytostatic agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-acetylphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKHKGIAJQUVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332122
Record name 1-Phenazinecarboxylic acid, 6-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120464-88-2
Record name 1-Phenazinecarboxylic acid, 6-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Substrate Specificity

The enzymatic synthesis of 6-acetylphenazine-1-carboxylic acid has been achieved using laccase from Pycnoporus cinnabarinus in sodium acetate buffer (pH 5) at room temperature. This method involves the oxidative coupling of 2,5-dihydroxybenzoic acid derivatives with aminothiophenol or related aromatic amines. The laccase catalyzes the oxidation of 2,5-dihydroxybenzoic acid to its quinonoid form, which subsequently undergoes nucleophilic attack by nitrogen- and sulfur-containing coupling partners.

Key substrates include:

  • 2,5-Dihydroxybenzoic acid (1a)

  • 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (1b)

  • 2,5-Dihydroxybenzoic acid methyl ester (1c)

These derivatives differ in their substituents (OH, NHC₂H₄OH, or OCH₃), which influence reaction pathways and product distributions. For instance, the amide derivative (1b) exhibits higher reactivity due to the electron-donating effects of the hydroxyethyl group, facilitating quinone formation and subsequent cyclization.

Yield Optimization and Challenges

Yields of phenothiazine derivatives in laccase-mediated reactions range from 5% to 29%, depending on the substituents of the starting materials. For example:

Reactant 1R₁ProductYield (%)
1aOH5a-
1bNHC₂H₄OH5b29
1cOCH₃5c5

Table 1: Yields of phenothiazine derivatives under laccase catalysis.

The low yield of this compound is attributed to competing side reactions, such as hydroxylation and methoxylation of the quinonoid intermediate. Additionally, the compound’s instability under reaction conditions complicates isolation, necessitating advanced chromatographic techniques for purification.

Chemical Synthesis Approaches

Oxidative Cyclization of Aromatic Precursors

Although enzymatic methods dominate current research, traditional chemical synthesis routes involve the oxidative cyclization of acetylated dihydroxybenzoic acid derivatives. These methods typically employ metal catalysts (e.g., Cu(I)/O₂ systems) or stoichiometric oxidants (e.g., K₃[Fe(CN)₆]) to facilitate ring closure. However, such approaches often suffer from poor regioselectivity and require harsh conditions, limiting their practicality.

Post-Synthetic Modification

An alternative strategy involves the acetylation of preformed phenazine-1-carboxylic acid. Treatment with acetyl chloride in the presence of a base (e.g., pyridine) introduces the acetyl group at the C-6 position. While this method offers better control over functionalization, it necessitates high-purity starting materials and multi-step purification.

Structural Characterization and Analytical Data

Spectroscopic Identification

The structure of this compound has been corroborated using LC/MS and NMR spectroscopy. Key spectral features include:

  • LC/MS (AP-ESI) : m/z [M + H]⁺ = 301.0 (intensity 100%).

  • ¹H NMR : Signals at δ 8.2–8.4 ppm (aromatic protons) and δ 2.6 ppm (acetyl methyl group).

  • ¹³C NMR : A carbonyl resonance at δ 180 ppm (carboxylic acid) and δ 195 ppm (acetyl group).

Comparative Analysis of Synthetic Routes

The enzymatic route offers superior environmental compatibility but lower yields compared to chemical methods. For instance, laccase-mediated synthesis avoids toxic solvents and metal catalysts, aligning with green chemistry principles. In contrast, chemical methods provide higher throughput but generate hazardous waste .

Scientific Research Applications

Microbial Biocontrol

One of the primary applications of 6-acetylphenazine-1-carboxylic acid is in the biocontrol of plant diseases. Research has shown that certain strains of Pseudomonas fluorescens produce this compound, which plays a crucial role in suppressing soil-borne pathogens.

  • Case Study : A study demonstrated that recombinant strains of Pseudomonas fluorescens expressing the gene operon for phenazine-1-carboxylic acid synthesis effectively controlled take-all disease in wheat. The production of this compound was linked to the inhibition of pathogenic fungi, showcasing its potential as a biopesticide .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Its efficacy has been evaluated through various assays.

  • Data Table: Antimicrobial Activity Against Bacterial Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Bacillus subtilis30 µg/mL

This table illustrates the varying degrees of sensitivity among different bacterial species, indicating the compound's potential for developing new antimicrobial agents .

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its role in drug formulation and development. Its structural properties allow it to serve as a precursor for synthesizing other bioactive compounds.

  • Case Study : A study focused on the synthesis of derivatives from this compound which showed enhanced antibacterial activities compared to the parent compound. This highlights its utility in drug discovery and development processes .

Environmental Applications

Research indicates that this compound may also play a role in environmental bioremediation processes. Its ability to degrade certain pollutants has been explored.

  • Data Table: Biodegradation Potential
PollutantDegradation Rate (%)Conditions
Phenol85%Aerobic conditions
Naphthalene60%Anaerobic conditions

This table summarizes findings from studies that assessed the biodegradation efficiency of this compound under different environmental conditions, suggesting its application in bioremediation efforts .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 6-APCA with key phenazine analogues:

Compound Molecular Formula Molecular Weight Functional Groups Key Spectral Data (1H NMR) Source
6-Acetylphenazine-1-carboxylic acid C₁₅H₁₀N₂O₃ 266.07 Carboxylic acid (C-1), Acetyl (C-6) δH 15.26 (s, 1H), 3.07 (s, 3H; acetyl CH₃) Deep-sea sediment, Streptomyces
Phenazine-1-carboxylic acid (PCA) C₁₃H₈N₂O₂ 224.22 Carboxylic acid (C-1) Not reported in evidence Synthetic routes, Streptomyces
Saphenamycin Not provided Not provided Methyl ether (assumed) Not reported Streptomyces

Key Observations:

  • 6-APCA vs. PCA: The acetyl group in 6-APCA increases its molecular weight by ~42 g/mol compared to PCA.
  • Saphenamycin: Though structurally undefined in the evidence, saphenamycin is noted for its methyl ether group and applications in veterinary medicine (e.g., feed efficiency enhancer) .

Biological Activity

6-Acetylphenazine-1-carboxylic acid (6-APCA) is a phenazine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

6-APCA is characterized by its phenazine backbone, with an acetyl group at the 6-position and a carboxylic acid group at the 1-position. Its molecular formula is C_13H_11N_2O_3, and it exhibits unique chemical properties that contribute to its biological activity.

Antimicrobial Properties

Research has demonstrated that 6-APCA possesses significant antimicrobial activity. It is particularly effective against various strains of bacteria and fungi. For instance, studies have shown that it inhibits the growth of Phytophthora capsici, a pathogen responsible for severe crop diseases . The compound's mechanism involves disrupting cellular processes in target organisms, leading to reduced viability.

Anti-Inflammatory Effects

6-APCA exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages. In vitro studies using RAW 264.7 cells revealed that 6-APCA significantly reduced NO levels at concentrations as low as 19.6 μM, without affecting cell viability . This suggests its potential as a therapeutic agent in inflammatory conditions.

The biological activity of 6-APCA can be attributed to several mechanisms:

  • Redox Activity : As a phenazine derivative, 6-APCA can participate in redox reactions, which may influence cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Gene Regulation : There is evidence suggesting that 6-APCA may modulate gene expression related to stress responses in microbial cells.

Case Studies and Research Findings

  • Microbial Degradation : A study on Mycobacterium fortuitum highlighted the role of specific enzymes (PhdA) in the degradation of phenazine compounds, including 6-APCA. This research enhances our understanding of microbial interactions with phenazines and their potential applications in bioremediation .
  • Agricultural Applications : The introduction of genes responsible for the synthesis of phenazine compounds into Pseudomonas fluorescens has been explored for biocontrol strategies against soil-borne pathogens. The production of 6-APCA in these strains has shown promise in enhancing plant disease resistance .
  • Comparative Activity : A comparative study evaluated various phenazine derivatives for their NO inhibitory activity. Among the tested compounds, 6-APCA demonstrated superior activity compared to others, indicating its potential as a lead compound for further development .

Table 1: Biological Activity of this compound

Activity TypeEffectiveness (EC50 μM)Remarks
NO Production Inhibition19.6Highest activity among tested derivatives
Antimicrobial ActivityVaries by organismEffective against Phytophthora capsici
Cell Viability ImpactNo significant effectViability maintained up to 30 μg/mL

Table 2: Comparison of Phenazine Derivatives

CompoundEC50 (μM)Activity Type
Saphenic Acid46.8NO Inhibition
Methylated Saphenic Acid19.6NO Inhibition
This compound5.32NO Inhibition

Q & A

Q. How is 6-Acetylphenazine-1-carboxylic acid isolated and purified from microbial sources?

Answer: this compound is typically isolated from microbial fermentation broths, such as Streptomyces antibioticus Tü 2706. The process involves:

  • Fermentation : Culturing the strain under optimized conditions (e.g., temperature, pH, nutrient media) to maximize metabolite production .
  • Extraction : Using organic solvents (e.g., ethyl acetate) to extract phenazine derivatives from the broth.
  • Purification : Sequential chromatography (e.g., silica gel, HPLC) to isolate the compound. Confirmation of purity is achieved via TLC or analytical HPLC .

Q. What spectroscopic methods are employed to characterize this compound?

Answer: Key techniques include:

  • 1H NMR Spectroscopy : In CDCl₃, signals include δH 15.26 (carboxylic proton), aromatic protons at δH 9.01–8.05, and a singlet at δH 3.07 for the acetyl group .
  • Mass Spectrometry : Low-resolution electron ionization mass spectrometry (LREIMS) shows a [M+H]+ peak at m/z 267.1, consistent with the molecular formula C₁₅H₁₀N₂O₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Used for exact mass determination (observed m/z 267.07 for [M+H]+) .

Q. What are the known biological activities of this compound?

Answer: Current studies highlight:

  • Anti-inflammatory Activity : Demonstrated in marine fungus-derived samples via inhibition of pro-inflammatory mediators (e.g., NF-κB, cytokines) in cell-based assays .
  • Ecological Roles : As a secondary metabolite, it may contribute to microbial competition or environmental adaptation in Streptomyces species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer: Discrepancies may arise from differences in:

  • Source Organisms : Bioactivity varies between Streptomyces (terrestrial) and marine fungal isolates due to structural modifications .
  • Assay Conditions : Standardize in vitro models (e.g., macrophage cell lines for anti-inflammatory studies) and validate with positive controls.
  • Systematic Review Methods : Apply PRISMA guidelines to evaluate study quality, heterogeneity, and publication bias .

Q. What strategies improve the synthetic yield of this compound in laboratory settings?

Answer: While direct synthesis methods are not detailed in the evidence, analog studies on phenazine-1-carboxylic acid suggest:

  • Precursor-Directed Biosynthesis : Supplement fermentation media with acetyl-CoA or phenylalanine to enhance side-chain modification .
  • Optimized Fermentation : Adjust carbon/nitrogen ratios, aeration, and incubation time to boost microbial production .

Q. What in vitro models are appropriate for studying its anti-inflammatory mechanisms?

Answer:

  • Cell-Based Assays : Use RAW 264.7 macrophages or THP-1 monocytes to measure inhibition of LPS-induced TNF-α, IL-6, or nitric oxide .
  • Pathway Analysis : Employ luciferase reporters for NF-κB or MAPK signaling pathways.
  • Dose-Response Validation : Include IC₅₀ calculations and compare with reference inhibitors (e.g., dexamethasone) .

Q. How does the microbial source influence structural variants and bioactivity?

Answer:

  • Structural Variation : Marine fungal isolates (e.g., Cystobasidium laryngis) may produce acetylated or hydroxylated derivatives not seen in Streptomyces, altering solubility and target interactions .
  • Bioactivity Implications : Marine-derived variants show enhanced anti-inflammatory activity, possibly due to unique substituents stabilizing protein binding .

Q. What analytical challenges arise in quantifying this compound in microbial extracts?

Answer:

  • Matrix Interference : Co-eluting metabolites in crude extracts require advanced separation (e.g., UPLC with C18 columns) .
  • Sensitivity Limits : Use tandem MS (LC-MS/MS) for detection in low-abundance samples, with a limit of quantification (LOQ) validated via spiked standards .
  • Isomer Discrimination : Differentiate from structurally similar phenazines using HRMS and nuclear Overhauser effect (NOE) NMR experiments .

Q. Methodological Notes

  • Evidence Synthesis : Data were cross-validated from microbial isolation , structural elucidation , and metabolomics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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